molecular formula C9H9NO2 B2354784 1-(3-Hydroxyphenyl)azetidin-2-one CAS No. 76228-01-8

1-(3-Hydroxyphenyl)azetidin-2-one

Cat. No. B2354784
CAS RN: 76228-01-8
M. Wt: 163.176
InChI Key: FTXURDQRWXVEQB-UHFFFAOYSA-N
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Description

“1-(3-Hydroxyphenyl)azetidin-2-one” is a chemical compound with the CAS Number: 76228-01-8 . It has a molecular weight of 163.18 . The compound is typically stored at room temperature and has a purity of 95%. It is usually found in powder form .


Synthesis Analysis

The synthesis of azetidin-2-one derivatives has been a subject of research due to their ubiquity in natural products and importance in medicinal chemistry . For instance, one study describes the synthesis of 3-ethyl-3(4-hydroxyphenyl)-2-(4-substituted phenyl)isothiazolidin-4-one and 3-chloro-1-(4-substituted phenyl)-4-ethyl-(4-hydroxyphenyl)azetidin-2-one derivatives from Schiff bases .

Scientific Research Applications

Antibacterial Activity

The compound has been found to exhibit antibacterial activity . In a study, certain derivatives of the compound showed good antibacterial activity against Gram-positive bacteria . However, they did not show appreciable activity against Gram-negative bacteria .

Antioxidant Activity

The compound also has potential as an antioxidant . In a DPPH scavenging assay, certain derivatives of the compound exhibited good activity .

Antidiabetic Activity

The compound has shown significant antidiabetic activity in fructose-induced diabetes in rats . The molecular docking studies of bis-thiazolidinones with PPAR-ã revealed the fit with high binding affinity and good interactions . The docking of one of the derivatives was comparable to the standard drug pioglitazone .

Synthesis of Pyrazoline Derivatives

The compound can be used in the synthesis of pyrazoline derivatives . These derivatives have been synthesized, characterized, and evaluated for their antimicrobial activities .

Synthesis of Bis-Azetidinones and Bis-Thiazolidinones

The compound has been used in the synthesis of a panel of 1,1-(phenylene)bis[3-chloro-4-(substituted phenyl)azetidin-2-ones] and 3,3 -(1,4-phenyl-ene)bis[2-(substituted phenyl)thiazolidin-4-ones] . These were synthesized from Schiff base intermediates that were prepared from the reaction between p-phenylenediamine and substituted benzaldehydes .

In Silico Analysis

The compound has been used in in silico analysis . The in silico physicochemical, drug-likeness, and ADME properties of title compounds were performed and the majority of them displayed satisfactory results .

properties

IUPAC Name

1-(3-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-7(6-8)10-5-4-9(10)12/h1-3,6,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXURDQRWXVEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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